molecular formula C27H27N5O4 B2995501 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-96-8

5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2995501
CAS RN: 1040673-96-8
M. Wt: 485.544
InChI Key: ZXOVKEFSEBKEDY-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A significant application of compounds similar to 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is in developing radioligands for Positron Emission Tomography (PET). Studies like Plenevaux et al. (2000) have focused on compounds like [(18)F]p-MPPF, which is used for studying serotonin 5-HT(1A) receptors, a key area in understanding neurotransmission in various neurological disorders (Plenevaux et al., 2000).

Discovery of Biased Agonists for Dopamine Receptors

Research by Möller et al. (2017) on compounds with structural similarities to the compound has led to the discovery of high-affinity dopamine receptor partial agonists. These findings are crucial for the development of novel therapeutics in treating psychiatric disorders (Möller et al., 2017).

Antimicrobial Applications

The synthesis of new pyridine derivatives, including compounds structurally related to 5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, has shown potential in antimicrobial activities. Patel et al. (2011) demonstrated that these compounds have variable and modest activity against various bacteria and fungi, contributing to the field of medicinal chemistry and drug development (Patel et al., 2011).

Physiologically Based Pharmacokinetic Modeling

Research on similar compounds has been instrumental in understanding the pharmacokinetics of drugs. Watson et al. (2011) utilized physiologically based pharmacokinetic modeling to understand the pharmacokinetics of UK-369,003, a phosphodiesterase-5 inhibitor. This research provides insights into drug metabolism and bioavailability, which are critical for drug development and clinical pharmacology (Watson et al., 2011).

properties

IUPAC Name

5-ethyl-7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-3-29-17-22(24-23(18-29)27(35)32(28-24)20-7-5-4-6-8-20)26(34)31-15-13-30(14-16-31)25(33)19-9-11-21(36-2)12-10-19/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOVKEFSEBKEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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